molecular formula C10H9BrO2 B6206142 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 2060052-04-0

6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No. B6206142
CAS RN: 2060052-04-0
M. Wt: 241.1
InChI Key:
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Description

“6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid” is a chemical compound with the molecular formula C10H9BrO2 . It has a molecular weight of 241.08 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid” is 1S/C10H9BrO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid” is a solid substance at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding the formation of dust and aerosols, and avoiding contact with skin and eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid involves the bromination of 2,3-dihydro-1H-indene-5-carboxylic acid followed by oxidation to form the desired product.", "Starting Materials": [ "2,3-dihydro-1H-indene-5-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-indene-5-carboxylic acid (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Add hydrogen peroxide (3 mL) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 5: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid as a white solid (yield: 0.8 g, 70%)." ] }

CAS RN

2060052-04-0

Molecular Formula

C10H9BrO2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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